N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-methyl-1H-indole-4-carboxamide N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-methyl-1H-indole-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16313864
InChI: InChI=1S/C21H21N3O2/c1-24-11-9-16-17(4-3-5-20(16)24)21(25)22-10-8-14-13-23-19-7-6-15(26-2)12-18(14)19/h3-7,9,11-13,23H,8,10H2,1-2H3,(H,22,25)
SMILES:
Molecular Formula: C21H21N3O2
Molecular Weight: 347.4 g/mol

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-methyl-1H-indole-4-carboxamide

CAS No.:

Cat. No.: VC16313864

Molecular Formula: C21H21N3O2

Molecular Weight: 347.4 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-methyl-1H-indole-4-carboxamide -

Specification

Molecular Formula C21H21N3O2
Molecular Weight 347.4 g/mol
IUPAC Name N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-methylindole-4-carboxamide
Standard InChI InChI=1S/C21H21N3O2/c1-24-11-9-16-17(4-3-5-20(16)24)21(25)22-10-8-14-13-23-19-7-6-15(26-2)12-18(14)19/h3-7,9,11-13,23H,8,10H2,1-2H3,(H,22,25)
Standard InChI Key NTQNTJFSRFKTSO-UHFFFAOYSA-N
Canonical SMILES CN1C=CC2=C(C=CC=C21)C(=O)NCCC3=CNC4=C3C=C(C=C4)OC

Introduction

Chemical Structure and Nomenclature

Structural Features

The compound features a bis-indole scaffold with two distinct indole moieties connected via an ethyl-carboxamide linker. Key structural elements include:

  • 5-Methoxy substitution on the first indole ring (position 5), which enhances electronic density and influences receptor binding .

  • 1-Methyl substitution on the second indole ring (position 1), reducing hydrogen-bonding capacity and altering pharmacokinetics .

  • Carboxamide linkage at position 4 of the second indole, a functional group critical for intermolecular interactions.

The molecular formula is C₂₁H₂₁N₃O₂, with a molecular weight of 347.42 g/mol . The SMILES notation (Cn1cc(C(NCCc2c[nH]c3ccc(cc23)OC)=O)c2ccccc12) confirms the achiral nature and substitution pattern .

Nomenclature and Isomerism

The IUPAC name explicitly defines the substitution positions, distinguishing it from closely related isomers:

  • N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-methyl-1H-indole-3-carboxamide (Compound Y043-3083) has a carboxamide group at position 3 .

  • The 4-carboxamide variant discussed here remains less documented, suggesting it may represent a novel synthetic target or minor metabolite.

Synthesis and Characterization

Synthetic Pathways

While no direct synthesis protocols for the 4-carboxamide isomer are reported, analogous methoxy-indole derivatives are typically synthesized via:

  • Bischler-Möhlau indole synthesis: Cyclization of α-chloro ketones with substituted anilines .

  • Cadogan cyclization: Microwave-assisted closure of nitroarenes using triethyl phosphite .

  • Carboxamide coupling: Reaction of indole-ethylamines with activated carboxylic acids (e.g., using HATU or EDC).

For example, the 3-carboxamide analog (Y043-3083) is synthesized through a multi-step process involving:

  • Methoxy activation of the indole precursor .

  • Ethylenediamine linker incorporation via nucleophilic substitution .

  • Carboxamide formation using 1-methylindole-3-carbonyl chloride .

Analytical Characterization

Key spectroscopic data for related compounds include:

PropertyValue (3-Carboxamide Analog)Method
LogP3.5024Reversed-phase HPLC
LogD3.5024Shake-flask assay
Polar Surface Area44.467 ŲComputational modeling
Hydrogen Bond Donors2Molecular dynamics

The 4-carboxamide isomer is expected to exhibit similar logP/logD values but reduced aqueous solubility due to increased hydrophobicity .

Physicochemical and Pharmacokinetic Properties

Solubility and Permeability

  • Aqueous solubility: Predicted logSw = -3.7095 (poor solubility) .

  • Lipophilicity: LogP = 3.5024 suggests moderate membrane permeability, suitable for CNS targets .

  • Polar surface area: 44.467 Ų indicates potential blood-brain barrier penetration .

Metabolic Stability

Methoxy groups are susceptible to O-demethylation by cytochrome P450 enzymes (e.g., CYP3A4), while the carboxamide may undergo hydrolysis to carboxylic acid metabolites .

Comparative Analysis with Structural Analogs

Positional Isomerism Effects

Property3-Carboxamide 4-Carboxamide (Predicted)
LogP3.5024~3.8
H-bond acceptors33
Synthetic accessibilityCommercially availableRequires novel synthesis

The 4-carboxamide’s altered geometry may enhance selectivity for planar binding pockets (e.g., DNA intercalation sites).

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